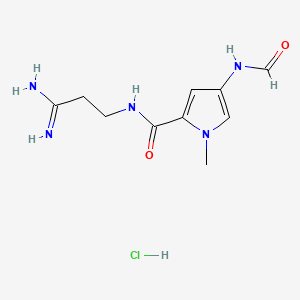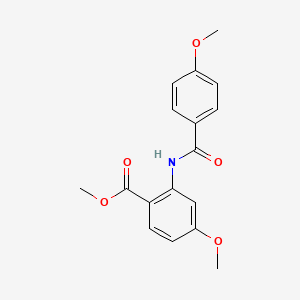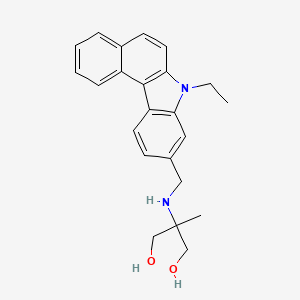
Hydroperoxide, 1-ethoxyethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-ethoxyethyl is an organic compound with the molecular formula C4H10O3. It is a type of hydroperoxide, which means it contains the hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-ethoxyethyl can be synthesized through the peroxidation of ethylbenzene. This process involves the reaction of ethylbenzene with oxygen in the presence of a catalyst to form ethylbenzene hydroperoxide, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar peroxidation processes. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient formation of the hydroperoxide compound. Catalysts such as cobalt or manganese salts are often used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-ethoxyethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired product, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Alcohols, ketones, and sometimes carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-ethoxyethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Industry: Used in the production of polymers and as a bleaching agent
Wirkmechanismus
The mechanism of action of hydroperoxide, 1-ethoxyethyl involves the generation of free radicals through the homolytic cleavage of the hydroperoxy bond. These free radicals can then interact with various molecular targets, leading to oxidative damage to proteins, lipids, and nucleic acids. This oxidative stress can result in cellular damage and has been studied for its implications in various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen Peroxide (H2O2): A simple peroxide with similar oxidative properties.
Cumene Hydroperoxide: Used in the industrial production of phenol and acetone.
tert-Butyl Hydroperoxide: Commonly used in organic synthesis as an oxidizing agent.
Uniqueness
Hydroperoxide, 1-ethoxyethyl is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its reactivity and ability to generate free radicals make it a valuable compound in both research and industrial settings .
Eigenschaften
| 18321-53-4 | |
Molekularformel |
C4H10O3 |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
1-ethoxy-1-hydroperoxyethane |
InChI |
InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
CXWWPQGYBJCHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/no-structure.png)




